Cholesterol chloroformate

Catalog No.
S1894030
CAS No.
7144-08-3
M.F
C28H45ClO2
M. Wt
449.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol chloroformate

CAS Number

7144-08-3

Product Name

Cholesterol chloroformate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate

Molecular Formula

C28H45ClO2

Molecular Weight

449.1 g/mol

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

QNEPTKZEXBPDLF-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Bioconjugation

Cholesterol chloroformate acts as a useful linker molecule in bioconjugation reactions. Due to its structure, it can covalently attach to biomolecules containing hydroxyl groups (OH groups) through a process called esterification. The cholesterol moiety provides the molecule with lipophilicity, or an affinity for fats. This property allows cholesterol chloroformate to anchor biomolecules, such as carbohydrates or proteins, to lipid membranes []. Researchers can leverage this technique to study interactions between biomolecules and membranes, or to create novel materials for diagnostic or therapeutic purposes [].

XLogP3

10.2

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate): ACTIVE

Dates

Modify: 2023-08-16

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